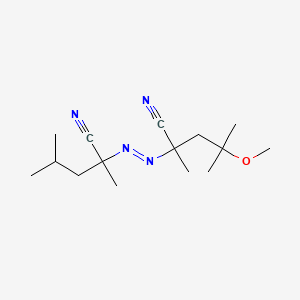![molecular formula C6H5N3O B3271909 Imidazo[1,2-a]pyrimidin-7(8h)-one CAS No. 55662-33-4](/img/structure/B3271909.png)
Imidazo[1,2-a]pyrimidin-7(8h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-a]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry due to its unique structure and versatile applications. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyrimidine ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Imidazo[1,2-a]pyrimidin-7(8H)-one can be synthesized through various synthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. These methods often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds . For instance, one common approach involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions, followed by cyclization to form the this compound scaffold .
Industrial Production Methods
In industrial settings, the production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic systems to facilitate the synthesis. For example, the use of transition metal catalysts in cyclization reactions can enhance the efficiency and selectivity of the process .
Análisis De Reacciones Químicas
Types of Reactions
Imidazo[1,2-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen functionalities into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups into the molecule .
Aplicaciones Científicas De Investigación
Imidazo[1,2-a]pyrimidin-7(8H)-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound serves as a scaffold for the development of novel therapeutic agents due to its ability to interact with various biological targets . It has been investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties . Additionally, this compound derivatives are used in the development of materials for optoelectronic devices and sensors .
Mecanismo De Acción
The mechanism of action of imidazo[1,2-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets and pathways within biological systems. For instance, certain derivatives of this compound have been shown to inhibit enzymes involved in cell cycle regulation, thereby exerting anticancer effects . The compound’s ability to bind to and modulate the activity of these enzymes is attributed to its unique structural features, which facilitate interactions with the active sites of the target proteins .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyrimidin-7(8H)-one can be compared with other similar heterocyclic compounds, such as imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine. While these compounds share a similar fused ring system, this compound is unique in its specific arrangement of nitrogen atoms within the rings, which influences its chemical reactivity and biological activity . The presence of the pyrimidine ring in this compound, as opposed to the pyridine or pyrazine rings in the other compounds, imparts distinct electronic properties and potential for hydrogen bonding interactions .
List of Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine
- Imidazo[1,5-a]pyridine
Propiedades
Número CAS |
55662-33-4 |
|---|---|
Fórmula molecular |
C6H5N3O |
Peso molecular |
135.12 g/mol |
Nombre IUPAC |
3H-imidazo[1,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C6H5N3O/c10-5-1-3-9-4-2-7-6(9)8-5/h1-3H,4H2 |
Clave InChI |
HHFXCLGLEUHEDL-UHFFFAOYSA-N |
SMILES |
C1=CN2C=CN=C2NC1=O |
SMILES canónico |
C1C=NC2=NC(=O)C=CN21 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B3271831.png)
![2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3271839.png)
![Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3271846.png)











